C.I. Acid red 183

Overview

Description

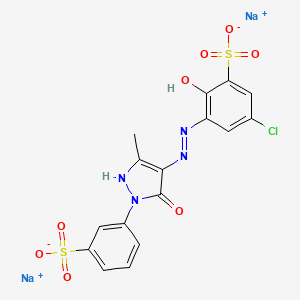

C.I. Acid red 183, also known as this compound, is a useful research compound. Its molecular formula is C16H10ClCrN4Na2O9S2-3 and its molecular weight is 599.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Interaction Studies

Molecular docking techniques have been used to investigate the interaction between C.I. Acid Red 73, a relative of C.I. Acid Red 183, and DNA. These studies reveal that the dye can interact with the minor groove of DNA, showing a sequence selectivity and potential for binding in the presence of certain DNA sequences. This understanding is crucial for further molecular dynamics simulations and toxicology investigations of the dye (Guo, Yue, & Gao, 2011).

Wastewater Treatment and Decolorization

Research has explored the treatment of aqueous solutions containing C.I. Acid Red dyes through electrocoagulation, electrooxidation, and other advanced oxidation processes. These methods have shown high efficiency in decolorizing these solutions, providing insights into the mechanisms behind the removal of such dyes from wastewater. Studies demonstrate the potential for using these methods to improve wastewater treatment processes (Zhang et al., 2009); (Fu, Wang, & Tang, 2010).

Catalytic Decolorization in Wastewater

Innovative methods involving catalytic decolorization of azo dyes in wastewater have been developed. These methods, such as the use of electro-coagulation with cobalt phosphomolybdate modified kaolin, demonstrate high efficiency in removing dyes from wastewater, offering potential environmental benefits (Zhuo, Ma, Wang, & Gu, 2007).

Influence on Biological Molecules

The binding mechanism of C.I. Acid red dyes to human serum albumin (HSA) has been studied, revealing insights into how these dyes interact with proteins. Such studies are significant for understanding the physiological implications of these dyes (Guo, Yue, & Gao, 2010).

Sorption Behavior on Natural Sediments

Studies have assessed the adsorption behavior of various C.I. dyes on natural sediments, providing insights into the environmental fate of these compounds. Understanding how these dyes interact with natural sediments is crucial for evaluating their environmental impact and developing remediation strategies (Liu, Liu, Tang, & Su, 2001).

Safety and Hazards

When handling C.I. Acid red 183, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

Research is being conducted on the removal of dyes like C.I. Acid red 183 from wastewater. For instance, a study has explored the decolorization efficiency of Reactive Red 183 using the solar catalytic ozonation process . Another study has investigated the biodegradation of azo dyes including Acid Red 183 .

Properties

IUPAC Name |

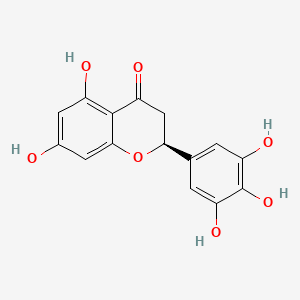

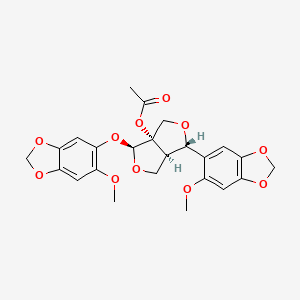

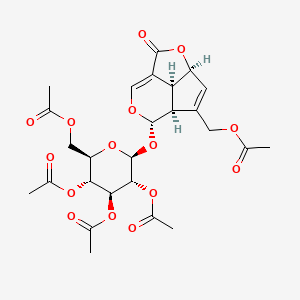

disodium;5-chloro-2-hydroxy-3-[[5-methyl-3-oxo-2-(3-sulfonatophenyl)-1H-pyrazol-4-yl]diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O8S2.2Na/c1-8-14(19-18-12-5-9(17)6-13(15(12)22)31(27,28)29)16(23)21(20-8)10-3-2-4-11(7-10)30(24,25)26;;/h2-7,20,22H,1H3,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHFJEIJJFNXML-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6408-31-7 | |

| Record name | Chromate(2-), [5-chloro-3-[2-[4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl-.kappa.N1]-2-(hydroxy-.kappa.O)benzenesulfonato(4-)]hydroxy-, sodium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium [5-chloro-3-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl]azo]-2-hydroxybenzene-1-sulphonato(4-)]hydroxychromate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes C.I. Acid Red 183 relevant in wastewater treatment research?

A1: this compound is a metal-complex dye commonly found in textile wastewaters. [] Its presence raises environmental concerns due to its potential toxicity and persistence in water bodies. Understanding its removal efficiency using different methods like ion exchange is crucial for developing effective wastewater treatment strategies.

Q2: How effective was Lewatit VPOC 1065 in removing this compound from aqueous solutions in the study?

A2: The study demonstrated that Lewatit VPOC 1065, an ion exchanger, exhibited a high sorption capacity for this compound. [] Specifically, it achieved a maximum sorption capacity (qe) of 816.1 mg/g, indicating its potential as an effective material for removing this dye from textile wastewaters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Nitro-2-[3-[4-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]piperazin-1-yl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1219704.png)